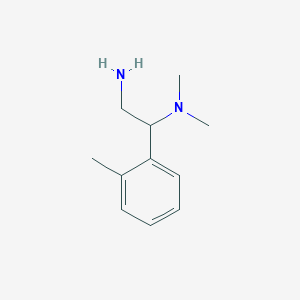

N~1~,N~1~-Dimethyl-1-(2-methylphenyl)ethane-1,2-diamine

Description

N₁,N₁-Dimethyl-1-(2-methylphenyl)ethane-1,2-diamine is a substituted ethane-1,2-diamine derivative characterized by a dimethylamine group at the N₁ position and a 2-methylphenyl substituent at the C1 position of the ethane backbone.

- Schiff base formation: Condensation of 2-methylbenzaldehyde with ethylenediamine derivatives under azeotropic conditions, followed by reduction using sodium borohydride (NaBH₄) to yield the secondary amine .

- Functionalization: Further alkylation or reductive amination steps to introduce the dimethylamino group .

Key physicochemical properties inferred from structurally similar compounds (e.g., N₁,N₁-dimethyl-1-phenyl-1,2-ethanediamine) include:

- Molecular weight: ~178–220 g/mol (depending on substituents).

- Solubility: Moderate polarity due to aromatic and amine groups, favoring solubility in polar organic solvents like methanol or acetonitrile .

Properties

IUPAC Name |

N,N-dimethyl-1-(2-methylphenyl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-9-6-4-5-7-10(9)11(8-12)13(2)3/h4-7,11H,8,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIIGCYIMWMFPTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CN)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20586457 | |

| Record name | N~1~,N~1~-Dimethyl-1-(2-methylphenyl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928000-19-5 | |

| Record name | N~1~,N~1~-Dimethyl-1-(2-methylphenyl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods

General Synthetic Approach

The synthesis of N~1~,N~1~-Dimethyl-1-(2-methylphenyl)ethane-1,2-diamine typically involves nucleophilic substitution reactions where a 2-methylphenyl-containing precursor is reacted with dimethylated ethylenediamine derivatives. The key steps include:

- Starting Materials: 2-methylphenyl derivatives (such as 2-methylbenzyl chloride or 2-methylphenyl-substituted ethane-1,2-diamine) and dimethylamine or N,N-dimethylethylenediamine.

- Reaction Type: Nucleophilic substitution or reductive amination.

- Catalysts and Reagents: Bases like sodium hydroxide or potassium carbonate to facilitate substitution; reducing agents such as lithium aluminum hydride for reduction steps if required.

- Solvents: Anhydrous ethanol, methanol, or other polar aprotic solvents.

- Temperature: Typically room temperature to 50°C, depending on the reaction step.

- Reaction Time: 12 to 24 hours for completion.

Specific Synthetic Routes

Nucleophilic Substitution Route

- Procedure:

- React 2-methylbenzyl chloride with N,N-dimethylethylenediamine in the presence of a base (e.g., NaOH).

- The nucleophilic amine attacks the benzyl chloride, displacing the chloride ion and forming the desired diamine.

- The reaction is carried out under stirring at room temperature to moderate heating (up to 50°C).

- The product is isolated by extraction and purified by distillation or recrystallization.

Reductive Amination Route

- Procedure:

- Condense 2-methylbenzaldehyde with N,N-dimethylethylenediamine to form an imine intermediate.

- Reduce the imine using a hydride donor such as lithium aluminum hydride or sodium borohydride to yield the diamine.

- The reaction is typically performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

- Workup involves quenching excess reducing agent and purification by chromatography or distillation.

Industrial Preparation Considerations

- Continuous Flow Synthesis: Industrial production may employ continuous flow reactors to improve control over reaction parameters, enhance yield, and ensure consistent product quality.

- Catalyst Use: Hydrogenation catalysts may be used in related diamine syntheses to improve selectivity and reduce by-products.

- By-product Management: Piperazine and other cyclic by-products can form during hydrogenation steps; process optimization aims to minimize these.

Reaction Conditions and Optimization

| Parameter | Typical Range/Condition | Notes |

|---|---|---|

| Temperature | 20–50 °C | Moderate heating accelerates reaction |

| Solvent | Anhydrous ethanol, methanol, THF | Polar solvents favor nucleophilic attack |

| Base | NaOH, K2CO3 | Facilitates substitution |

| Reaction Time | 12–24 hours | Ensures complete conversion |

| Reducing Agent | LiAlH4, NaBH4 | For reductive amination steps |

| Catalyst | Hydrogenation catalysts (e.g., Pd/C) | Used in hydrogenation of nitrile precursors |

| Pressure (if H2 used) | 5–25 MPa | For hydrogenation reactions |

Research Findings and Analytical Data

- Yield: Reported yields for nucleophilic substitution routes range from 70% to 90%, depending on purity and reaction conditions.

- Purity: Purification by distillation or chromatography typically achieves >95% purity.

- By-products: Piperazine formation is a common side reaction in hydrogenation-based syntheses; process parameters such as temperature and catalyst choice influence selectivity.

- Characterization: Confirmed by NMR, IR, and mass spectrometry; molecular weight and formula consistent with C11H18N2.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Nucleophilic Substitution | 2-methylbenzyl chloride + N,N-dimethylethylenediamine | NaOH or K2CO3 | 20–50 °C, 12–24 h | Simple, high yield | Requires pure halide precursor |

| Reductive Amination | 2-methylbenzaldehyde + N,N-dimethylethylenediamine | LiAlH4 or NaBH4 | Anhydrous solvent, inert atmosphere | High selectivity, mild conditions | Sensitive to moisture, hazardous reagents |

| Hydrogenation of Nitriles | Iminodiacetonitrile derivatives | Hydrogenation catalyst (Pd/C), ion exchange resin | 50–150 °C, 5–25 MPa H2 pressure | Scalable, continuous process | By-product formation, high pressure |

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~-Dimethyl-1-(2-methylphenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amine oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl groups on the nitrogen atoms can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; reaction temperature25-50°C

Reduction: Lithium aluminum hydride; reaction temperature0-25°C

Substitution: Alkyl halides, acyl chlorides; reaction temperature50-80°C

Major Products Formed

Oxidation: Amine oxides

Reduction: Secondary amines

Substitution: N-substituted derivatives

Scientific Research Applications

N~1~,N~1~-Dimethyl-1-(2-methylphenyl)ethane-1,2-diamine has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N1,N~1~-Dimethyl-1-(2-methylphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or antagonist, binding to the active site of enzymes or receptors and blocking their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Ethane-1,2-diamine Derivatives

Structural and Functional Variations

The biological, catalytic, and material science applications of ethane-1,2-diamine derivatives are highly dependent on their substituents. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Research Findings and Performance Metrics

Catalytic Performance

- Epoxidation Catalysts : The mep ligand (N,N’-dimethyl-N,N’-bis(2-pyridylmethyl)ethane-1,2-diamine) achieves 90% yield and >99% selectivity in 1,3-butadiene epoxidation due to its rigid, electron-donating pyridyl groups .

- Steric Effects : Bulky substituents (e.g., 2-methylphenyl) may hinder catalytic activity but improve substrate specificity in asymmetric reactions .

Key Differentiators of N₁,N₁-Dimethyl-1-(2-methylphenyl)ethane-1,2-diamine

Dimethylamine enhances electron density at the N₁ position, favoring interactions with electrophilic centers .

Synthetic Flexibility :

- Unlike SP11 (long alkyl chain) or mep (pyridyl groups), the 2-methylphenyl derivative is less explored in drug delivery but shares synthetic adaptability with NaBH₄-based reductions .

Biological Activity

N~1~,N~1~-Dimethyl-1-(2-methylphenyl)ethane-1,2-diamine is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C11H16N2

- Molecular Weight : 176.26 g/mol

- IUPAC Name : N,N-Dimethyl-1-(2-methylphenyl)ethane-1,2-diamine

The compound features a central ethane-1,2-diamine structure with two nitrogen atoms each bonded to a dimethyl group and a 2-methylphenyl group. This unique structure contributes to its biological activity by influencing its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its role as a ligand in biochemical pathways. It interacts with specific enzymes and receptors, often acting as an inhibitor or antagonist. The following mechanisms have been identified:

- Enzyme Inhibition : The compound can bind to the active sites of enzymes, blocking their activity and modulating biochemical pathways.

- Receptor Antagonism : It may inhibit receptor signaling by preventing ligand binding, which can alter physiological responses.

Biological Activities

Research has highlighted several notable biological activities associated with this compound:

Antimicrobial Properties

Studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic processes.

Anticancer Potential

Preliminary investigations suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through modulation of signaling pathways involved in cell survival and proliferation.

Research Findings

A summary of key studies related to the biological activity of this compound is presented below:

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Line Studies

A study involving MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased apoptotic cells when treated with concentrations above 50 µM.

Q & A

Basic Research Questions

Q. What are the common synthesis routes for N¹,N¹-Dimethyl-1-(2-methylphenyl)ethane-1,2-diamine, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, 2-methylbenzaldehyde can react with dimethylamine and ethylenediamine derivatives under hydrogenation conditions using catalysts like platinum or palladium . Optimization involves adjusting solvent polarity (e.g., dichloromethane or ethanol), temperature (40–80°C), and stoichiometric ratios of reactants. Purification via recrystallization or column chromatography (using silica gel and methanol/chloroform mixtures) enhances purity .

Q. What spectroscopic and chromatographic methods are employed to characterize this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- NMR : Look for singlet signals for dimethyl groups (~2.1–2.3 ppm) and aromatic protons (6.5–7.3 ppm). The ethane-1,2-diamine backbone appears as multiplets near 3.0–3.5 ppm .

- IR : Primary and secondary amine stretches (3350–3400 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) confirm functional groups .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, with retention times calibrated against standards .

Q. What preliminary biological activities have been reported for this compound, and what assay frameworks are used for initial screening?

- Methodological Answer : Studies highlight antimicrobial (via broth microdilution against E. coli and S. aureus) and enzyme inhibition (e.g., tyrosine kinase assays using fluorescence-based protocols) . For anticancer screening, MTT assays on cell lines (e.g., HeLa or MCF-7) at concentrations of 10–100 µM are standard .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.